molecular formula C11H16Cl2N2 B3285094 1-(3-Chloro-2-methylphenyl)piperazine hydrochloride CAS No. 796856-42-3

1-(3-Chloro-2-methylphenyl)piperazine hydrochloride

Cat. No.: B3285094
CAS No.: 796856-42-3
M. Wt: 247.16 g/mol
InChI Key: QFKKVCPQBPIHKZ-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)piperazine hydrochloride is a piperazine-based fine chemical utilized in scientific research and as a key building block in pharmaceutical development . Piperazine derivatives are prominent in medicinal chemistry due to their favorable physicochemical properties and structural versatility, often serving to optimize the pharmacokinetic profile of a molecule or as a scaffold to position pharmacophoric groups . This compound is part of the phenylpiperazine chemical class, characterized by a piperazine ring bound to a phenyl group, which can be systematically modified with different substituents to produce novel derivatives for various research applications . It is offered as a high-purity fine chemical for use in laboratory research settings . This product is strictly for Research Use Only and is not intended for personal, human, or veterinary use . Researchers are advised to consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.ClH/c1-9-10(12)3-2-4-11(9)14-7-5-13-6-8-14;/h2-4,13H,5-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKKVCPQBPIHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76835-15-9
Details Compound: Piperazine, 1-(3-chloro-2-methylphenyl)-, hydrochloride (1:2)
Record name Piperazine, 1-(3-chloro-2-methylphenyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76835-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

247.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796856-42-3
Record name Piperazine, 1-(3-chloro-2-methylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=796856-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-methylphenyl)piperazine hydrochloride typically involves the reaction of 3-chloro-2-methylaniline with piperazine in the presence of a suitable solvent and catalyst. One common method includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow processes, automated synthesis, and the use of high-throughput screening to optimize reaction conditions. The use of advanced purification techniques such as chromatography and crystallization ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methylphenyl)piperazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)piperazine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and leading to specific biological effects. For example, it may interact with serotonin receptors, influencing neurotransmitter release and uptake .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Arylpiperazine derivatives exhibit diverse biological activities depending on substituent patterns on the phenyl ring. Below is a detailed comparison with structurally related compounds:

Table 1: Comparison of Key Arylpiperazine Derivatives

Compound Name Substituents on Phenyl Ring Key Properties References
1-(3-Chloro-2-methylphenyl)piperazine HCl 3-Cl, 2-CH3 Hypothesized 5-HT receptor modulation; potential antimicrobial activity (inferred from structural analogs)
1-(3-Chlorophenyl)piperazine HCl (mCPP) 3-Cl 5-HT1B/2C receptor agonist; used in neurological studies
1-(2-Methoxyphenyl)piperazine 2-OCH3 5-HT1A partial agonist; cardiovascular effects (e.g., hypotension)
1-(5-Chloro-2-methoxyphenyl)piperazine HCl 5-Cl, 2-OCH3 Structural analog with potential dual receptor binding (5-HT and dopamine)
1-(4-Chlorophenyl)-1-propylpiperazine 4-Cl, propyl side chain Strong antibacterial activity against S. aureus (zone of inhibition: 22 mm)

Pharmacological Activity

  • 5-HT Receptor Affinity: 1-(3-Chlorophenyl)piperazine (mCPP): Exhibits agonist activity at 5-HT1B and 5-HT2C receptors, influencing serotonin pathways in epilepsy and depression models . 1-(2-Methoxyphenyl)piperazine: Shows partial agonism at 5-HT1A receptors, reducing sympathetic nerve discharge and blood pressure in preclinical studies .
  • Antimicrobial Activity :

    • Piperazines with halogen and alkyl substituents (e.g., 4-Cl, propyl) demonstrate enhanced antibacterial efficacy. For example, 1-(4-chlorophenyl)-1-propylpiperazine showed a 22 mm inhibition zone against S. aureus, surpassing ampicillin (18 mm) . The methyl group in 1-(3-Chloro-2-methylphenyl)piperazine may similarly improve membrane penetration and activity against Gram-positive bacteria .

Biological Activity

1-(3-Chloro-2-methylphenyl)piperazine hydrochloride (CAS No. 796856-42-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, alongside case studies and data tables.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a chlorinated aromatic moiety, which is crucial for its biological activity. The presence of the chlorine atom and the methyl group on the phenyl ring may influence its interaction with biological targets.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against several strains.
  • Anticancer Properties : Research indicates possible cytotoxic effects on cancer cell lines.
  • Neuroactive Effects : The compound may exhibit activity related to neurotransmitter systems.

The mechanism of action is not fully elucidated; however, it is hypothesized that the compound may interact with neurotransmitter receptors or enzymes involved in cellular signaling pathways. The piperazine core often serves as a scaffold for binding to various biological targets.

Antimicrobial Activity

A study evaluated the antibacterial properties of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.050
Pseudomonas aeruginosa0.100

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies assessed the cytotoxic effects on various cancer cell lines, including pancreatic and breast cancer. The results showed:

Cell LineIC50 (µM)
MiaPaCa2 (Pancreatic)15
MCF-7 (Breast)20
BxPC3 (Pancreatic)12

The data suggest that the compound has promising anticancer activity, warranting further investigation into its therapeutic potential.

Comparative Analysis

When compared to similar compounds, such as other piperazine derivatives, this compound demonstrates unique efficacy profiles in both antimicrobial and anticancer assays. Its chlorinated structure appears to enhance its biological activity compared to non-halogenated analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3-Chloro-2-methylphenyl)piperazine hydrochloride, and how can purity be maximized during purification?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-chloro-2-methylphenylamine and piperazine derivatives under acidic conditions. Purification steps may include recrystallization using ethanol/water mixtures or chromatography (e.g., reverse-phase HPLC) to achieve >95% purity. Residual solvents and byproducts (e.g., unreacted amines) should be monitored via TLC or GC-MS .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, with aromatic protons in the 6.8–7.5 ppm range and piperazine protons at 2.5–3.5 ppm. High-resolution mass spectrometry (HRMS) validates molecular mass (C11H15Cl2N2, theoretical MW: 247.07). Purity should be confirmed via HPLC with UV detection at 254 nm .

Q. How should researchers handle discrepancies in melting point data across literature sources?

  • Methodological Answer : Variability in melting points (e.g., 210–215°C) may arise from polymorphic forms or hydration states. Use differential scanning calorimetry (DSC) to identify phase transitions and control crystallization conditions (e.g., solvent polarity, cooling rate) to isolate the desired polymorph .

Advanced Research Questions

Q. What computational strategies can predict the pharmacological activity of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against serotonin receptors (e.g., 5-HT1A/5-HT2C) can model binding affinity. Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP and topological polar surface area (TPSA) may explain variations in activity across analogs. Validate predictions with in vitro receptor binding assays .

Q. How can researchers resolve contradictions in reported toxicity profiles of this compound?

  • Methodological Answer : Discrepancies in acute oral toxicity (e.g., LD50 ranges) may stem from impurity profiles or experimental models (e.g., rodent vs. zebrafish). Conduct impurity profiling via LC-MS and comparative toxicity studies using standardized OECD guidelines. Structural analogs (e.g., mCPP hydrochloride) show similar organ toxicity, suggesting shared metabolic pathways .

Q. What strategies are effective for analyzing degradation products under accelerated stability conditions?

  • Methodological Answer : Subject the compound to stress conditions (40°C/75% RH, acidic/alkaline hydrolysis). Degradation products (e.g., hydrolyzed piperazine rings or demethylated aryl groups) can be identified via UPLC-QTOF-MS. Forced degradation studies should inform storage recommendations (e.g., desiccated, -20°C) .

Q. How does the chloro-methyl substitution pattern influence reactivity in multi-step syntheses?

  • Methodological Answer : The 3-chloro-2-methyl group enhances steric hindrance, reducing unwanted ring-opening reactions. However, it may slow nucleophilic aromatic substitution. Use DFT calculations (e.g., Gaussian) to model transition states and optimize reaction conditions (e.g., elevated temperatures, polar aprotic solvents) .

Data Contradiction Analysis

Q. Why do pharmacological studies report conflicting efficacy data for this compound as a serotonin receptor modulator?

  • Methodological Answer : Variations in assay conditions (e.g., cell lines, radioligand concentrations) may explain discrepancies. Cross-validate using functional assays (e.g., cAMP accumulation for 5-HT1A) and compare with structurally defined standards (e.g., WAY-100635). Meta-analyses of Ki values across studies can identify outliers .

Methodological Best Practices

Q. What protocols ensure reproducibility in scaling up synthesis from milligram to gram quantities?

  • Methodological Answer : Maintain strict control over stoichiometry (e.g., 1:1.2 molar ratio of aryl halide to piperazine) and reaction time. Use inline FTIR to monitor intermediate formation. For scale-up, switch from batch to flow chemistry to improve heat/mass transfer and reduce byproducts .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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